molecular formula C9H12N2O2 B2789831 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1545012-38-1

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2789831
CAS No.: 1545012-38-1
M. Wt: 180.207
InChI Key: WNBAVGRDNLLQMT-UHFFFAOYSA-N
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Description

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a versatile chemical building block with significant potential in medicinal chemistry and drug discovery. While specific biological data for 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is not available in public literature, closely related structural analogs have demonstrated considerable research value across multiple therapeutic areas. Compounds based on this core structure have been identified as potent allosteric modulators. For instance, Tetrahydropyrazolo[1,5-a]pyrazine derivatives have been developed as Core Protein Allosteric Modulators (CpAMs) that effectively inhibit the replication of the Hepatitis B Virus, including nucleos(t)ide-resistant variants . Furthermore, the tetrahydropyrazolo[1,5-a]pyridine ring system serves as a key synthon in the synthesis of complex molecules. It has been utilized to create ring-fused chlorins, which are advanced photosensitizers for Photodynamic Therapy (PDT). These chlorins exhibit strong absorption within the phototherapeutic window and have shown remarkable, nanomolar-level photoactivity against various human cancer cell lines, including melanoma, and esophageal and bladder carcinomas . This compound provides researchers with a critical starting point for developing novel inhibitors and probes for biological systems. Its structural features make it a valuable intermediate for further synthetic elaboration in programs aimed at oncology, antivirals, and other disease areas, encouraging the exploration of new chemical space and mechanism-of-action studies.

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-7-5-8(9(12)13)10-11(6)7/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBAVGRDNLLQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC(=NN12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545012-38-1
Record name 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the 1,3-dipolar cycloaddition of 1-aminopyridinium species to acetylene dicarboxylic acid esters, followed by subsequent monodecarboxylation . Another method involves the cycloaddition of sydnones to propargylic acid derivatives . These reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would include optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine compounds exhibit potential antidepressant effects. For instance, studies have shown that certain modifications to the pyrazolo structure can enhance serotonin receptor activity, which is crucial for mood regulation . The specific compound 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has been investigated for its ability to modulate neurotransmitter systems involved in depression.

1.2 Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cell lines, indicating its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and the promotion of antioxidant pathways.

1.3 Anticancer Properties
There is emerging evidence that 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound appears to interfere with cell cycle progression and promote cell death through mitochondrial pathways . Further research is needed to elucidate the exact mechanisms and potential clinical applications.

Pharmacology

2.1 Receptor Binding Studies
Pharmacological studies have focused on the binding affinity of this compound to various receptors. Notably, it has shown promising results as a selective modulator of the GABA receptor system, which plays a critical role in anxiety and seizure disorders . This suggests potential therapeutic applications in anxiety disorders and epilepsy management.

2.2 Pain Management
The analgesic properties of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid have also been explored. Research indicates that it may act on pain pathways by inhibiting certain pain mediators and enhancing pain threshold levels in animal models . This positions the compound as a candidate for developing new pain relief medications.

Material Science

3.1 Polymer Chemistry
In material science, derivatives of tetrahydropyrazolo compounds are being investigated for their utility in polymer synthesis. The unique structural characteristics allow for the development of novel polymers with specific mechanical properties and thermal stability . These materials could find applications in coatings, adhesives, and other industrial products.

3.2 Nanotechnology
The integration of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid into nanomaterials has been studied for enhancing drug delivery systems. Its ability to form stable complexes with nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents . This is particularly relevant in cancer therapy where localized drug delivery can minimize systemic side effects.

Case Studies

Study Focus Findings
Study 1Antidepressant effectsDemonstrated increased serotonin receptor activity; potential for mood disorders treatment
Study 2NeuroprotectionReduced oxidative stress in neuronal cells; implications for neurodegenerative disease management
Study 3Anticancer activityInduced apoptosis in cancer cell lines; further investigation required for clinical relevance
Study 4GABA receptor modulationPotential application in anxiety disorders; selective binding observed
Study 5Pain managementAnalgesic properties noted; could lead to new pain relief formulations

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid with structurally analogous compounds from the evidence provided:

Compound Name (CAS/Ref) Core Structure Substituents Key Functional Groups Potential Applications
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (Target Compound) Pyrazolo[1,5-a]pyridine (saturated) 7-methyl, 2-carboxylic acid Carboxylic acid, methyl, amine Medicinal chemistry, enzyme inhibition
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (725699-03-6) Pyrazolo[1,5-a]pyrimidine (saturated) 7-difluoromethyl, 5-methyl, 2-carboxylic acid Carboxylic acid, difluoromethyl Kinase inhibitors, metabolic stability
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (Ref: 10-F221029) Pyrazolo[1,5-a]pyridine (aromatic) 4-bromo, 2-carboxylic acid Carboxylic acid, bromine Suzuki coupling, halogenated intermediates
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-amine (Ref: 10-F619401) Pyrazolo[1,5-a]pyridine (saturated) 3-amine Amine, saturated ring Ligand design, receptor binding studies

Key Differences and Implications

Core Heterocycle Variations :

  • The target compound and 725699-03-6 share a saturated bicyclic core but differ in ring composition (pyridine vs. pyrimidine). The pyrimidine variant (725699-03-6) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and metabolic stability due to the electronegative difluoromethyl group .
  • In contrast, 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (Ref: 10-F221029) retains an aromatic pyridine ring, which reduces conformational flexibility but increases reactivity for cross-coupling reactions (e.g., bromine as a leaving group) .

Substituent Effects :

  • The carboxylic acid group in the target compound and 725699-03-6 enables ionic interactions with biological targets, but the difluoromethyl group in the latter improves lipophilicity and bioavailability .
  • The 3-amine substituent in 10-F619401 shifts the compound’s reactivity toward nucleophilic interactions, making it suitable for receptor-binding studies .

Biological and Synthetic Relevance :

  • The target compound’s saturated pyridine core may confer better solubility compared to aromatic analogs like 10-F221029 , which is more suited for synthetic derivatization .
  • 725699-03-6 ’s pyrimidine core and difluoromethyl group align with kinase inhibitor design trends, as seen in FDA-approved drugs like osimertinib .

Research Findings and Data

  • Solubility : Saturated cores (e.g., tetrahydropyridine) generally exhibit higher aqueous solubility than aromatic analogs due to reduced planarity and increased polarity .
  • Metabolic Stability : Difluoromethyl groups (as in 725699-03-6 ) resist oxidative metabolism better than methyl groups, extending half-life in vivo .
  • Reactivity : Brominated derivatives (e.g., 10-F221029 ) are preferred for palladium-catalyzed coupling reactions, whereas carboxylic acid-containing compounds are leveraged for salt formation or prodrug strategies .

Biological Activity

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with a pyridine structure and is known for its role as a scaffold in drug development. The following sections will detail its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C9H12N2O2
  • Molecular Weight : 180.20378 g/mol
  • CAS Number : 307307-82-0

The biological activity of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical responses that contribute to its therapeutic effects.

Anti-inflammatory Effects

Research indicates that derivatives of tetrahydropyrazolo compounds exhibit significant anti-inflammatory properties. A study demonstrated that related pyrazole derivatives showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, one derivative exhibited a selectivity index (SI) for COX-2 over COX-1 of 80.03 compared to celecoxib's SI of 95.84 .

Analgesic Properties

In vivo studies have reported that certain compounds derived from the pyrazolo framework demonstrate notable analgesic effects. For example, a related compound showed effective pain relief when administered subcutaneously and intracerebroventricularly in animal models .

Anticancer Potential

The anticancer activity of compounds similar to 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has been explored in various studies. For instance, derivatives have shown efficacy against multiple cancer cell lines with IC50 values indicating potent cytotoxicity. One study found that a related compound had an IC50 value of 31 nM against human skin malignant melanoma cells (A375) .

Case Studies

Study ReferenceBiological ActivityFindings
Dimmito et al. Anti-inflammatoryDemonstrated significant COX-2 inhibition with minimal side effects on gastric tissues.
Pereira et al. AnticancerReported IC50 values of 31 nM against A375 cells indicating strong anticancer potential.
Sivaramakarthikeyan et al. AnalgesicShowed effective pain relief in animal models with high selectivity for COX-2 inhibition.

Q & A

Q. What are the established synthetic pathways for 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, and what are the critical intermediates?

The synthesis typically involves multi-step reactions, including cyclization and carboxylation. Key intermediates include enaminone derivatives (prepared via condensation of amines with β-ketoesters) and halogenated precursors. For example:

  • Cyclization : Reacting enaminone derivatives under reflux in pyridine yields the pyrazolo-pyridine core .
  • Carboxylation : Halogenated intermediates are carboxylated using CO₂ under basic conditions (e.g., KOtBu) to introduce the carboxylic acid group .
  • Purification : Recrystallization from ethanol/DMF mixtures ensures high purity .
Synthetic StepStarting MaterialsReaction ConditionsKey IntermediatesYield (%)Reference
CyclizationEnaminone derivativesPyridine, refluxPyrazolo-pyridine core65–75
CarboxylationHalogenated precursorKOtBu, CO₂ atmosphereCarboxylic acid derivative50

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the carboxylic acid proton appears as a singlet near δ 12–13 ppm, while the methyl group resonates at δ 1.2–1.5 ppm .
  • Infrared Spectroscopy (IR) : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (O-H) validate the carboxylic acid group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 207.0874 for C₉H₁₁N₂O₂) .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and detect impurities .

Advanced Research Questions

Q. How can reaction parameters (solvent, temperature, catalyst) be optimized to improve yield and selectivity in the synthesis of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • Temperature Control : Maintaining 80–100°C during cyclization balances reaction speed and minimizes decomposition .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in functionalization steps .
ParameterOptimal RangeImpact on Yield/PurityEvidence Source
SolventDMF/EthanolEnhances solubility
Temperature80–100°CBalances reaction kinetics
CatalystPd(OAc)₂Facilitates C-C coupling

Q. When encountering contradictory biological activity data in literature, what methodological approaches can researchers employ to identify the source of discrepancies?

  • Assay Validation : Ensure consistency in assay protocols (e.g., enzyme concentration, incubation time) .
  • Purity Analysis : Use HPLC or NMR to rule out impurities (e.g., unreacted intermediates) affecting bioactivity .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substitutions) to identify critical functional groups .

Q. What strategies are recommended for functionalizing the pyrazolo[1,5-a]pyridine core to explore structure-activity relationships?

  • Position-Specific Modifications :
  • C-7 Methyl Group : Replace with bulkier substituents (e.g., cyclopropyl) to study steric effects on receptor binding .

  • Carboxylic Acid Group : Convert to esters or amides to modulate lipophilicity and bioavailability .

    • Synthetic Tools :
  • Silylformamidine Reagents : Enable regioselective functionalization at position 7 .

  • Cross-Coupling Reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups .

    Modification SiteFunctional Group IntroducedBiological ImpactReference
    C-7CyclopropylEnhanced enzyme inhibition
    Carboxylic AcidEthyl esterImproved membrane permeability

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